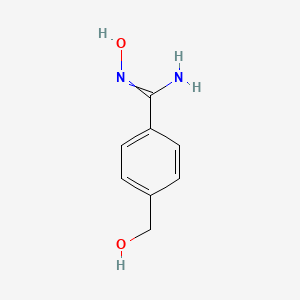

N-Hydroxy-4-(hydroxymethyl)benzimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-4-(hydroxymethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-8(10-12)7-3-1-6(5-11)2-4-7/h1-4,11-12H,5H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVQRXUCPQYHBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30701134 | |

| Record name | N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635702-23-7 | |

| Record name | N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Hydroxy 4 Hydroxymethyl Benzimidamide

Established Synthetic Routes to N-Hydroxy-4-(hydroxymethyl)benzimidamide

The primary and most established method for synthesizing this compound involves a two-step process. This process begins with the synthesis of a key precursor, followed by the formation of the amidoxime (B1450833) group.

Precursor Synthesis: 4-(hydroxymethyl)benzonitrile (B1214540) Preparation

The immediate precursor required for the synthesis of this compound is 4-(hydroxymethyl)benzonitrile. A common laboratory-scale synthesis of this precursor starts from 4-cyanobenzoic acid. chemicalbook.com The process involves the reduction of the carboxylic acid group.

One documented method involves dissolving 4-cyanobenzoic acid in tetrahydrofuran (B95107) (THF). chemicalbook.com Boron trifluoride diethyl etherate is added, followed by the dropwise addition of a borane-tetrahydrofuran (B86392) complex solution. chemicalbook.com The reaction is typically stirred at room temperature for a couple of hours. Following the reaction, the mixture is concentrated, and the resulting residue is worked up by dissolving it in ethyl acetate (B1210297) and washing it with saturated sodium bicarbonate solution and brine. chemicalbook.com After drying and filtration, the solvent is removed under vacuum to yield 4-(hydroxymethyl)benzonitrile as a white solid with a high yield, often around 95%. chemicalbook.com

Alternative synthetic pathways to 4-(hydroxymethyl)benzonitrile have also been described, such as the hydrosilylation of 4-cyanobenzaldehyde (B52832) in the presence of an iron complex catalyst or preparation from 4-(aminomethyl) benzyl (B1604629) alcohol. sigmaaldrich.com

| Starting Material | Reagents | Solvent | Yield | Reference |

| 4-Cyanobenzoic acid | Boron trifluoride diethyl etherate, Borane-tetrahydrofuran complex | Tetrahydrofuran | ~95% | chemicalbook.com |

| 4-Cyanobenzaldehyde | Hydrosilane, Fe complex Bu4N[Fe(CO)3(NO)] | Not specified | Not specified | sigmaaldrich.com |

Amidoxime Formation via Hydroxylamine (B1172632) Hydrochloride Reaction

The conversion of the nitrile group of 4-(hydroxymethyl)benzonitrile into an amidoxime is the crucial step in forming the final product. This transformation is most commonly achieved through a nucleophilic addition reaction with hydroxylamine. nih.gov The standard procedure utilizes hydroxylamine hydrochloride as the source of hydroxylamine. nih.govresearchgate.net

In this reaction, the nitrile is treated with hydroxylamine hydrochloride in the presence of a base. nih.gov The base, such as sodium carbonate or triethylamine (B128534), is essential for neutralizing the hydrochloride salt and generating free hydroxylamine in situ, which then attacks the electrophilic carbon of the nitrile group. nih.gov This method is widely employed for the synthesis of various amidoximes from their corresponding nitriles. nih.govrsc.org

Optimization of Reaction Conditions: Solvent Systems, Temperature, and Basic Catalysis

The efficiency of the amidoxime formation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, reaction temperature, and the nature and amount of the base used.

Solvent Systems: Alcohols, particularly methanol (B129727) or ethanol, are the most common solvents for this reaction. nih.gov The reaction is typically conducted by refluxing the mixture. nih.gov In some cases, for aromatic nitriles with electron-withdrawing groups, the use of anhydrous methanol can lead to the formation of amide by-products. rsc.org A patented method suggests using an aqueous hydroxylamine solution, which can lead to a faster reaction and higher purity of the amidoxime product by avoiding the introduction of inorganic salt by-products. google.com

Temperature: The reaction is often heated to accelerate the rate of conversion. Temperatures in the range of 60–80 °C are common when using alcoholic solvents, which typically corresponds to the reflux temperature of methanol or ethanol. nih.gov Heating helps to reduce the reaction time, which can otherwise range from a few hours to 48 hours depending on the specific nitrile substrate. nih.gov

Basic Catalysis: A base is required to liberate free hydroxylamine from its hydrochloride salt. nih.gov Typically, 2 to 6 equivalents of a base like sodium carbonate or triethylamine are used. nih.gov The choice and quantity of the base can influence the reaction rate and the formation of potential side products. For instance, in the synthesis of certain benzamidine (B55565) derivatives, potassium carbonate has been used effectively. google.com

| Parameter | Condition | Rationale/Outcome | Reference |

| Solvent | Ethanol or Methanol | Good solubility for reactants; allows for reaction at reflux. | nih.gov |

| Aqueous Hydroxylamine | Can be faster and avoid inorganic impurities. | google.com | |

| Temperature | Room Temperature to Reflux (60-80°C) | Heating decreases reaction time. | nih.gov |

| Base | Sodium Carbonate, Triethylamine, Potassium Carbonate | In situ generation of free hydroxylamine from its hydrochloride salt. | nih.govgoogle.com |

Purification and Isolation Techniques for Research-Scale Synthesis

Obtaining this compound in high purity is critical for its use in research. Following the synthesis, the crude product is subjected to one or more purification steps.

A standard workup procedure involves removing the reaction solvent, often under reduced pressure. google.com If the reaction is performed in an aqueous or alcoholic medium, an extraction is typically performed. For example, the residue from the synthesis of the precursor 4-(hydroxymethyl)benzonitrile is dissolved in a solvent like ethyl acetate, washed with aqueous solutions such as saturated sodium bicarbonate to remove acidic impurities, and then with brine. chemicalbook.com The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is evaporated. chemicalbook.com

For further purification, recrystallization is a common technique. google.com Alternatively, column chromatography can be employed. nih.gov Preparative low-pressure column chromatography using a C18 reversed-phase column with a mobile phase consisting of a methanol-water mixture has been shown to be effective for purifying similar hydroxy-substituted aromatic intermediates. nih.gov The purity of the final product is often confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcalstate.edu

Exploration of Alternative or Modified Synthetic Approaches for this compound and its Structural Analogues

While the primary synthetic route is well-established, research into alternative approaches and the synthesis of structural analogues continues, driven by the desire to create compounds with potentially new properties.

Strategies for Modifying the Hydroxymethyl Moiety

Modification of the hydroxymethyl group on the benzene (B151609) ring can lead to a variety of structural analogues. The hydroxymethyl moiety (-CH₂OH) is a versatile functional group that can be chemically altered.

One potential strategy for creating analogues involves replacing the benzylic hydroxyl group with other functionalities. For example, research on other molecular scaffolds has shown the successful replacement of a benzylic -OH group with a vinyl (-CH=CH₂) or a homologous hydroxymethyl (-CH₂CH₂OH) moiety. nih.gov A synthetic sequence to achieve this could involve the conversion of the hydroxymethyl group to a different functional group that then serves as a handle for further reactions. For instance, ozonolysis of a vinyl group can be used to introduce a hydroxymethyl group. nih.gov

Furthermore, the stability of the N-(hydroxymethyl) functionality itself has been studied in related compounds like N-(hydroxymethyl)benzamide. nih.gov These studies show that the stability can be influenced by substitution on other parts of the molecule, which is a key consideration when designing synthetic strategies for new analogues. nih.gov

Approaches for Introducing the N-Hydroxy Amidine Functionality

The principal and most established method for the synthesis of N-hydroxyamidines, including this compound, involves the nucleophilic addition of hydroxylamine to a nitrile precursor. nih.govresearchgate.net This reaction is versatile and can be carried out under various conditions.

A general and effective procedure involves the reaction of the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a suitable solvent system like aqueous ethanol. nih.govscielo.org.mx The base is necessary to generate free hydroxylamine from its hydrochloride salt, which then acts as the nucleophile. The reaction mixture is typically heated to facilitate the addition. google.com For instance, a general method involves refluxing the nitrile with hydroxylamine in absolute ethanol. google.com

Scheme 1: Synthesis of this compound

Alternative approaches to amidine synthesis, such as the Pinner reaction which proceeds via an imidate intermediate, are generally less suitable for producing N-hydroxyamidines directly. nih.gov Another method involves the treatment of thioamides with hydroxylamine, which can sometimes offer better results than starting from nitriles. researchgate.net

A plausible experimental procedure for the synthesis of this compound, based on general methods for benzamidoxime (B57231) synthesis, is as follows:

In a round-bottomed flask, hydroxylamine hydrochloride (e.g., 1.5 to 3 equivalents) and a base such as sodium carbonate (e.g., 0.5 to 1.5 equivalents per equivalent of hydroxylamine hydrochloride) are dissolved in a mixture of water and ethanol. scielo.org.mx To this solution, 4-(hydroxymethyl)benzonitrile (1 equivalent) is added. The reaction mixture is then heated at reflux for several hours and the progress is monitored by thin-layer chromatography. scielo.org.mxgoogle.com Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting residue can then be purified. A common work-up procedure involves acidification of the aqueous phase followed by extraction with an organic solvent like ethyl acetate to isolate the product. scielo.org.mx

The following table summarizes various conditions reported for the synthesis of amidoximes from nitriles, which are applicable to the synthesis of the target compound.

| Reagents | Base | Solvent | Conditions | Yield | Reference |

| Hydroxylamine hydrochloride | Sodium carbonate | Water/Ethanol | Ultrasonic bath, 55±5°C, 20 min | Not specified for this product | scielo.org.mx |

| Hydroxylamine hydrochloride | Triethylamine | Methanol/DMF | 100°C, 6 h | Not specified for this product | nih.gov |

| Hydroxylamine | - | Absolute ethanol | Reflux, 7 hours | Not specified for this product | google.com |

| Hydroxylamine hydrochloride | - | - | - | - | google.com |

Stereoselective Synthesis Considerations (if applicable to specific derivatives)

The core structure of this compound itself is achiral. Therefore, stereoselective synthesis is not a consideration for the preparation of this specific compound.

However, if chiral centers were to be introduced into derivatives of this compound, for example, by modifying the hydroxymethyl group or by substitution on the amidine nitrogen, then stereoselective synthetic methods would become relevant. The scientific literature contains examples of the synthesis of chiral amides and peptides where racemization-free coupling reagents are employed to control stereochemistry. rsc.org These methods could potentially be adapted for the synthesis of chiral derivatives of N-hydroxyamidines. For instance, the synthesis of chiral N,N'-dioxide ligands from readily available amino acids demonstrates a strategy for incorporating chirality into related structures.

Currently, there is a lack of specific research in the public domain focusing on the stereoselective synthesis of chiral derivatives of this compound.

Scalability and Efficiency Assessments for Research Synthesis

The synthesis of amidoximes from nitriles is a well-established reaction that has been shown to be scalable. google.com For research-scale synthesis, the efficiency of the reaction to produce this compound is influenced by several factors.

The table below outlines key factors that can influence the scalability and efficiency of the synthesis of this compound for research applications.

| Factor | Impact on Scalability and Efficiency | Considerations for Optimization |

| Reactant Purity | High purity of 4-(hydroxymethyl)benzonitrile and hydroxylamine is crucial for clean reaction profiles and high yields. | Use of commercially available high-purity reagents or purification of starting materials before use. |

| Reaction Concentration | Higher concentrations can increase reaction rates but may also lead to solubility issues or increased side reactions. | Optimization of the solvent volume to balance reaction rate and product purity. |

| Temperature Control | The reaction is typically heated, and maintaining a consistent temperature is important for reproducibility and minimizing byproduct formation. | Use of a stable heating source and monitoring of the internal reaction temperature. |

| Work-up Procedure | The efficiency of extraction and purification steps significantly impacts the final isolated yield. | Optimization of solvent choice for extraction and the method of purification (e.g., recrystallization vs. chromatography). |

| Byproduct Formation | Potential side reactions can reduce the yield of the desired product. | Careful control of reaction conditions (temperature, stoichiometry) to minimize byproduct formation. |

Spectroscopic and Structural Elucidation of N Hydroxy 4 Hydroxymethyl Benzimidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectral Analysis and Assignment

The proton NMR (¹H NMR) spectrum of N-Hydroxy-4-(hydroxymethyl)benzimidamide is anticipated to display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons of the hydroxymethyl group (-CH₂OH) would likely present as a singlet, integrating to two protons. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are also expected to produce singlet signals, although their chemical shifts can be variable and they may be broadened due to chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 7.30 - 7.60 | Doublet | 2H |

| Aromatic CH | 7.60 - 7.80 | Doublet | 2H |

| -CH₂OH | ~4.60 | Singlet | 2H |

| -CH₂OH | Variable | Singlet (broad) | 1H |

| =N-OH | Variable | Singlet (broad) | 1H |

Carbon-13 (¹³C) NMR Spectral Analysis and Assignment

The Carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule. For this compound, six distinct signals are expected in the ¹³C NMR spectrum. The carbon of the imidamide group (C=N) is predicted to have the most downfield chemical shift. The four aromatic carbons will show two signals for the protonated carbons and two for the quaternary carbons. The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =N | 150 - 160 |

| Quaternary Aromatic C | 135 - 145 |

| Quaternary Aromatic C | 128 - 135 |

| Aromatic CH | 125 - 130 |

| Aromatic CH | 115 - 125 |

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

In Electrospray Ionization Mass Spectrometry (ESI-MS), the sample is ionized at atmospheric pressure, typically resulting in the formation of protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode. For this compound, with a molecular weight of 166.18 g/mol , the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at an m/z of 167.19, corresponding to the [M+H]⁺ ion.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₈H₁₁N₂O₂⁺) is 167.0815. rsc.org An experimental HRMS measurement that closely matches this theoretical value would serve to confirm the elemental composition of the compound. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the hydroxyl (-OH) groups of the alcohol and the N-hydroxy moiety, the amine (-NH2) group, the carbon-nitrogen double bond (C=N) of the imidamide, and the substituted benzene ring.

The broad absorption bands in the high-frequency region are indicative of O-H and N-H stretching vibrations. The C=N stretching vibration of the amidoxime (B1450833) group is a key diagnostic peak, while the absorptions corresponding to the aromatic ring and the primary alcohol's C-O bond provide further structural confirmation.

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600-3200 (broad) | O-H stretch | Hydroxymethyl & N-hydroxy |

| 3500-3300 | N-H stretch | Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic Ring |

| 1680-1640 | C=N stretch | Imidamide (Amidoxime) |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| 1450-1350 | O-H bend | Hydroxymethyl & N-hydroxy |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, which are known as chromophores. In this compound, the primary chromophore is the para-substituted benzene ring, which includes the hydroxymethyl group and the N-hydroxy-benzimidamide group.

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring. The substitution on the benzene ring influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). Benzene itself exhibits two primary absorption bands around 204 nm and 256 nm. Substituents on the ring can shift these bands to longer wavelengths (a bathochromic or red shift) and increase their intensity. For a similarly substituted compound like 4-hydroxybenzaldehyde, a π → π* transition is observed around 285 nm. Therefore, this compound is predicted to display strong absorptions in the UV region, characteristic of its benzenoid structure.

Table 2: Expected UV-Visible Absorption Bands for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore |

|---|---|---|

| ~210-230 nm | π → π* | Benzene Ring |

X-ray Crystallography and Solid-State Structure Analysis

For analogous compounds like 4-chlorobenzamidoxime, crystallographic studies have provided detailed structural insights. researchgate.net Such analyses are crucial for understanding the precise molecular geometry and the non-covalent interactions that govern the packing of molecules in the crystal.

Without experimental data, the precise molecular conformation and geometry of this compound remain unconfirmed. Typically, for amidoximes, the geometry about the C=N double bond can exist as either E or Z isomers. The Z-configuration is often found to be more stable due to the potential for intramolecular hydrogen bonding between the oxime hydroxyl group and the amine group's hydrogen atom (N-H···O). researchgate.net One of the synonyms for the compound is "(Z)-N'-hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide," which suggests the Z-isomer is the expected or known configuration. A definitive crystallographic study would be required to confirm this and to provide precise values for bond lengths and angles of the entire molecule.

The functional groups within this compound—specifically the two hydroxyl groups (-OH) and the amine group (-NH2)—are capable of acting as both hydrogen bond donors and acceptors. Consequently, it is highly probable that the crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds. These interactions would likely involve the hydroxyl groups of the hydroxymethyl and N-hydroxy moieties forming hydrogen bonds with the nitrogen atoms of neighboring molecules. Such networks are critical in dictating the physical properties of the solid, such as melting point and solubility. A detailed description of this network, including specific bond distances and angles, would require experimental X-ray diffraction data.

Advanced Reactivity and Chemical Mechanistic Studies of N Hydroxy 4 Hydroxymethyl Benzimidamide

Investigation of Reaction Kinetics and Mechanisms

The stability and reactivity of N-Hydroxy-4-(hydroxymethyl)benzimidamide in aqueous environments are critical for its potential applications. Kinetic studies, particularly those investigating the influence of pH, provide fundamental insights into its degradation mechanisms and the reactivity of its carbinolamide-like structure.

While specific kinetic data for this compound is not extensively available in the public domain, the aqueous kinetics of structurally similar compounds, such as N-(hydroxymethyl)benzamide derivatives, have been studied. These studies reveal that the hydrolysis rates are significantly influenced by pH.

For analogous N-(hydroxymethyl)benzamide compounds, the reaction is subject to both specific acid and specific base catalysis. researchgate.net This means the rate of hydrolysis is directly proportional to the concentration of hydronium (H₃O⁺) and hydroxide (B78521) (OH⁻) ions at low and high pH, respectively. A typical pH-rate profile for such compounds shows a U-shaped curve, with a region of minimum reactivity at an intermediate pH. nih.gov For instance, the hydrolysis of N-(hydroxymethyl)phthalimidine, a related carbinolamide, exhibits a first-order dependence on hydroxide ion concentration at lower pH (pH 10-12) and becomes pH-independent at higher hydroxide concentrations. nih.gov

Unexpected bell-shaped curves in the pH-rate profiles have been observed for some related cyclic imides, suggesting a change in the rate-determining step from the formation of a tetrahedral intermediate to its breakdown as the acidity changes. arkat-usa.org

Table 4.1: Hydrolysis Rate Constants for N-(hydroxymethyl)benzamide Analogues at 25 °C

| Compound | k_H (M⁻¹s⁻¹) | k_OH (M⁻¹s⁻¹) | pH-independent rate (s⁻¹) | Reference |

|---|---|---|---|---|

| N-(hydroxymethyl)benzamide | - | 0.37 | - | researchgate.net |

| 4-chloro-N-(hydroxymethyl)benzamide | - | - | - | researchgate.net |

| 2,4-dichloro-N-(hydroxymethyl)benzamide | - | - | - | researchgate.net |

| N-(hydroxymethyl)phthalimidine | - | 0.83 | - | nih.gov |

Note: Specific values for k_H and pH-independent rates for all compounds were not available in the cited literature. The table is populated with available data for illustrative purposes.

The hydrolysis of this compound is expected to proceed through pathways similar to those of other N-hydroxy-amidines (amidoximes) and carbinolamides. Amidines, in general, are susceptible to hydrolysis, which can be catalyzed by both dilute acids and bases, yielding an amide and an amine. core.ac.uk

For carbinolamide analogues like N-(hydroxymethyl)benzamides, the breakdown in aqueous solution is a critical degradation pathway. nih.gov Under basic conditions, the reaction proceeds via a specific-base-catalyzed deprotonation of the hydroxyl group, forming an alkoxide intermediate. This is followed by a rate-limiting breakdown of this intermediate to yield an aldehyde and the corresponding amidate. This mechanism is classified as E1cB-like (Elimination Unimolecular conjugate Base). nih.gov

The stability of the N-(hydroxymethyl) group can be influenced by substitution on the nitrogen atom. For example, N-(hydroxymethyl)-N-methylbenzamide is less stable under alkaline conditions than N-(hydroxymethyl)benzamide. Current time information in Asia/Manila. This suggests that the substitution pattern on the benzimidamide core of this compound could influence its degradation rate.

The N-hydroxy-benzimidamide functional group can exist in tautomeric forms, including the carbinolamide-like structure. Studies on N-(hydroxymethyl)benzamide derivatives provide valuable mechanistic insights. The E1cB-like breakdown mechanism under basic conditions is supported by the lack of general buffer catalysis and the observed first-order dependence on hydroxide concentration at lower pH, transitioning to zero-order at higher concentrations. nih.gov

A Hammett correlation for the breakdown of deprotonated N-(hydroxymethyl)benzamide derivatives yielded a ρ-value of 0.67, indicating that electron-withdrawing substituents on the aromatic ring facilitate the departure of the amidate leaving group. nih.gov Conversely, these substituents have only a minor effect on the pKa of the hydroxyl group, suggesting that the primary electronic influence is on the nucleofugality of the amidate. nih.gov This implies that the electronic nature of substituents on the phenyl ring of this compound would similarly affect its degradation rate.

Oxidative Transformations and Radical Chemistry Involving the N-Hydroxy Moiety

The N-hydroxy moiety in this compound is a key site for oxidative transformations and radical chemistry. N-hydroxyguanidines, which are structurally related, undergo oxidation by enzymes like cytochromes P450 and nitric oxide synthases (NOS), leading to the formation of nitric oxide (NO) and other nitrogen oxides. researchgate.net This suggests that this compound could be a substrate for similar enzymatic or chemical oxidation processes.

The oxidation of amidoximes can lead to the formation of iminoxyl radicals. researchgate.net These radicals are known to be involved in various chemical transformations. The unpaired electron in these radicals is delocalized between the oxygen and nitrogen atoms, allowing for the formation of both C-O and C-N bonds in subsequent reactions. researchgate.net The generation of nitrogen-centered radicals from N-alkyl hydroxamic acids upon reaction with certain quinones has also been reported, leading to DNA damage. arkat-usa.org This highlights the potential for the N-hydroxy group to participate in radical-mediated processes.

Mechanistic studies on the reductive N-O bond cleavage of O-acyl hydroxylamines have shown their dual reactivity as both oxidants and nitrogen transfer agents, proceeding through nitrene radical complex intermediates. mdpi.com

Reactivity of the Hydroxymethyl Group: Derivatization and Bioconjugation Potential

The hydroxymethyl group on the benzene (B151609) ring of this compound offers a versatile handle for derivatization and bioconjugation. This functional group can undergo various chemical modifications to alter the molecule's properties or to attach it to other molecules.

Hydroxymethylation itself is a common strategy to increase the hydrophilicity of parent compounds. nih.gov The hydroxymethyl group can be a target for several derivatization reactions, including:

Esterification: Reaction with acyl chlorides or anhydrides to form esters. nih.gov

Alkylation: Conversion to ethers through reactions like the Williamson ether synthesis. nih.gov

Oxidation: Oxidation to an aldehyde or a carboxylic acid, providing further functional handles for conjugation.

In the context of bioconjugation, the hydroxymethyl group can be activated or modified to react with specific functional groups on biomolecules like proteins or peptides. researchgate.netarxiv.org For example, it can be converted into a more reactive electrophile that can then form a covalent bond with nucleophilic residues on a protein, such as lysine (B10760008) or cysteine. mdpi.com While direct conjugation of the hydroxymethyl group can be challenging, its conversion to other functionalities (e.g., aldehydes, halides) opens up a wide range of bioconjugation strategies. arxiv.org

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms of complex molecules like this compound. nih.gov DFT calculations can provide detailed insights into the geometries of reactants, transition states, and products, as well as the associated energy barriers, which are often difficult to determine experimentally. mdpi.comnih.gov

For related compounds, DFT studies have been successfully employed to:

Elucidate Reaction Pathways: DFT calculations have been used to map out the potential energy surfaces for reactions, identifying the most favorable mechanistic routes. nih.govgrowingscience.com For instance, the mechanism of formation of N-(carbomylcarbamothioyl)benzamide was elucidated, showing a two-transition-state process. nih.gov

Predict Reactivity: Global and local reactivity descriptors derived from DFT, such as HOMO-LUMO gaps and Fukui functions, can predict the most reactive sites within a molecule for nucleophilic or electrophilic attack. acs.org

Investigate Transition States: The structures and energies of transition states can be calculated, providing crucial information about the rate-determining steps of a reaction. Studies on the base-catalyzed hydrolysis of amides have used DFT to understand the role of solvent molecules in stabilizing transition states.

Analyze Substituent Effects: Computational methods can quantify the electronic and steric effects of substituents on reaction rates and mechanisms, complementing experimental studies like Hammett correlations. researchgate.net

While specific DFT studies on this compound were not found, the application of these computational methods to analogous systems demonstrates their potential to provide a deep, molecular-level understanding of its reactivity. nih.govgrowingscience.comacs.org

Molecular Interactions and Biochemical Modulatory Activities

Enzyme Inhibition and Modulation Profiling in Mechanistic Research

No studies were found detailing the inhibitory mechanisms of N-Hydroxy-4-(hydroxymethyl)benzimidamide on Histone Deacetylases (HDACs). While research exists on other benzamide (B126) and hydroxamate-containing molecules as HDAC inhibitors, nih.govresearchgate.netnih.govmdpi.com this information is not specific to this compound.

Information regarding the isoform selectivity and mechanistic inhibition of Nitric Oxide Synthase (NOS) by this compound is not available in the reviewed literature. Studies on other compounds have explored NOS isoform selectivity, but these are not relevant to the subject compound. nih.govnih.gov

No research detailing the molecular mechanisms of interaction or agonistic activity of this compound with the Sphingosine (B13886) 1-Phosphate Receptor 1 (S1P1) could be located. nih.gov

No data was found on the modulatory effects of this compound on the following enzyme systems:

α-Amylase

α-Glucosidase

Acetylcholinesterase

Butyrylcholinesterase

Glucose-6-phosphatase

Carbonic Anhydrases

Dihydrofolate Reductase

While general studies on the inhibition of these enzymes by other natural and synthetic compounds are available, nih.govnih.govsemanticscholar.orgresearchgate.net none specifically investigate this compound.

Cellular Pathway Engagement and Molecular Signaling Research

Mechanistic studies on how this compound may influence cell cycle regulation and induce apoptosis have not been reported in the scientific literature. Research on other N-substituted benzamides and benzimidazole (B57391) derivatives has shown effects on apoptosis and cell cycle arrest through various pathways, such as caspase activation and cytochrome c release, but these findings cannot be attributed to this compound. nih.govresearchgate.netmdpi.comnih.govmdpi.com

Analysis of Molecular Interactions Leading to Lymphocyte Sequestration in In Vitro Cellular Models

The process of lymphocyte sequestration, or the retention of lymphocytes within lymphoid organs, is critical for immune function and is often modulated by chemical compounds. While direct studies on this compound's role in lymphocyte sequestration are not available, understanding the mechanisms of related compounds and pathways offers a theoretical framework.

Lymphocyte egress from lymphoid tissues is heavily dependent on sphingosine 1-phosphate (S1P) gradients. ucsf.edunih.gov Normally, S1P levels are low within lymphoid tissues and high in circulation (blood and lymph), creating a chemical gradient that guides lymphocytes out. nih.gov This gradient is maintained by the enzyme sphingosine 1-phosphate lyase, which degrades S1P within the tissues. nih.gov Inhibition of S1P lyase leads to an accumulation of S1P within the lymphoid organs, disrupting the gradient and causing lymphocytes to be trapped, or sequestered. ucsf.edunih.gov This mechanism is a key target for immunosuppressive drugs.

Furthermore, protein tyrosine phosphatases (PTPs) play a role in immune cell function. T-cell protein tyrosine phosphatase (TC-PTP), which shares high sequence homology with Protein Tyrosine Phosphatase 1B (PTP1B), is highly expressed in hematopoietic cells. acs.orgnih.gov Inhibition of TC-PTP has been linked to abnormalities in B- and T-cell function. nih.gov Given that many benzamide and benzimidazole-based compounds are designed as PTP1B inhibitors, and often show some activity against TC-PTP, it is plausible that a compound like this compound could indirectly influence lymphocyte activity through this pathway. acs.orgnih.gov However, without direct experimental evidence, its ability to induce lymphocyte sequestration remains hypothetical.

Role in Biochemical Pathways and Metabolite Research (e.g., metabolic conversion in model systems)

Research into the metabolic fate of this compound can be inferred from studies on its core chemical motifs: the N-hydroxy-benzimidamide (also known as a benzamidoxime) and the hydroxymethyl group on a benzene (B151609) ring.

The N-hydroxy-imidamide functional group is a substrate for N-reductive metabolism. This biochemical transformation is primarily carried out by a mitochondrial enzyme system involving the mitochondrial amidoxime (B1450833) reducing component (mARC). researchgate.net This enzyme system is crucial for the activation of various N-hydroxylated prodrugs, catalyzing their reduction to the corresponding amidine. researchgate.net Therefore, it is highly probable that this compound is metabolically converted to 4-(hydroxymethyl)benzamidine (B1659845) by the mARC system in model systems.

The hydroxymethyl moiety attached to the benzene ring is also subject to metabolic conversion. Studies on related N-methylbenzamides have shown that hydroxymethyl groups can undergo further oxidation. nih.gov For instance, N-hydroxymethylbenzamide is metabolized to N-formylbenzamide, which can then degrade to benzamide. nih.gov This suggests that the hydroxymethyl group of this compound could be oxidized in vivo, potentially forming an aldehyde and subsequently a carboxylic acid derivative.

A significant biochemical pathway likely influenced by this compound, based on its structural similarity to other known inhibitors, is the PTP1B signaling cascade. nih.gov PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways. patsnap.com By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. nih.govpatsnap.com Inhibition of PTP1B enhances insulin sensitivity, making it a therapeutic target for type 2 diabetes and obesity. nih.gov Compounds with benzimidazole and benzamidine (B55565) scaffolds have been identified as PTP1B inhibitors, suggesting this compound may act within this pathway. nih.gov

Identification of Molecular Targets and Ligand-Protein Interaction Studies

While specific molecular targets for this compound have not been explicitly identified in dedicated studies, structure-activity relationships point toward a primary candidate.

Based on a large body of research, Protein Tyrosine Phosphatase 1B (PTP1B) stands out as the most probable molecular target. patsnap.com PTP1B is a well-validated target for metabolic diseases, and numerous inhibitors have been developed. alzdiscovery.orgmedchemexpress.com The benzamidine and related benzimidazole structures present in many synthetic small molecules are known to confer inhibitory activity against PTP1B. nih.gov For example, the aminosterol Trodusquemine is an allosteric inhibitor of PTP1B. drugbank.comwikipedia.org While its primary target is PTP1B, Trodusquemine also shows an affinity for the dopamine (B1211576) and norepinephrine (B1679862) transporters, highlighting that compounds can have multiple molecular targets. wikipedia.org

Experimental Approaches for Target Deconvolution

Identifying the specific molecular target(s) of a compound like this compound involves several experimental strategies for target deconvolution. These methods are designed to isolate and identify proteins that physically bind to the compound of interest.

Affinity Chromatography: This is a classic approach where the compound (ligand) is immobilized on a solid support or matrix. A cellular lysate is passed over this matrix, and proteins that bind to the ligand are captured. After washing away non-specific binders, the target proteins are eluted and identified using techniques like mass spectrometry.

Chemical Proteomics: This advanced method often uses a modified version of the compound that includes a reactive group and a reporter tag (like biotin). The compound is introduced to live cells or lysates, where it binds to its target(s). A stimulus (e.g., UV light) can then be used to create a permanent covalent bond between the compound and its target. The reporter tag is then used to pull down the compound-protein complex for identification.

Computational Approaches: In silico methods like reverse-docking are frequently employed. The structure of the compound is screened against a library of known protein binding sites to predict potential interactions. These computational hits must then be validated through wet lab experiments.

The table below summarizes common techniques used for target deconvolution.

Table 1: Experimental Approaches for Target Deconvolution| Technique | Principle | Application Example |

|---|---|---|

| Affinity Chromatography | Immobilized ligand captures binding proteins from a cell lysate. | Identifying PTP1B as a target by seeing if it is retained on a column containing an immobilized benzamidine derivative. |

| Chemical Proteomics | A tagged and reactive version of the compound covalently binds to its target in a complex biological sample for later purification and identification. | Using a photo-affinity labeled probe of a PTP1B inhibitor to identify binding partners in hepatocytes. |

| Reverse Docking | The compound's 3D structure is computationally screened against a database of protein structures to predict binding affinity. | Predicting potential off-targets for a PTP1B inhibitor by screening it against a library of all human phosphatases. |

Structural Biology Contributions to Understanding Binding Modes

Structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for elucidating how a ligand like this compound interacts with its molecular target at an atomic level. While no specific structural data exists for this exact compound, the binding modes of similar molecules to PTP1B provide a clear model.

Studies on benzimidazole-based inhibitors bound to PTP1B have revealed key interactions. For instance, crystallographic structures show that the benzimidazole nucleus can form hydrogen bonds with residues such as Gln262 within the PTP1B active site. nih.gov Other interactions, for example with Asp48, have also been reported, anchoring the inhibitor within the binding pocket. nih.gov

Molecular dynamics simulations further refine this understanding by modeling the movement and stability of the ligand-protein complex over time. These simulations can confirm the stability of hydrogen bonds and other non-covalent interactions predicted by docking studies. nih.gov

Some inhibitors bind to an allosteric site rather than the active site. For PTP1B, a well-known allosteric site is located near the WPD loop (residues 177-185). nih.gov Binding at this site locks the enzyme in an inactive conformation, preventing the catalytic loop from closing. nih.gov Structural studies have shown that allosteric inhibitors can cause significant conformational changes, such as the partial uncoiling of helix α7, to achieve their inhibitory effect. nih.gov The presence of the N-hydroxy group, as seen in N-(hydroxy)peptides, can introduce unique hydrogen bonding capabilities, potentially favoring specific orientations and stabilizing the bound complex. nih.gov

The table below details the inhibitory activity and binding characteristics of a representative PTP1B inhibitor.

Table 2: Example of PTP1B Inhibitor Characteristics| Compound | Inhibition Type | IC₅₀ (PTP1B) | Key Interacting Residues (from docking/crystallography) |

|---|---|---|---|

| Trodusquemine (MSI-1436) | Non-competitive, Allosteric | ~1 µM medchemexpress.comwikipedia.org | Binds to a site distinct from the catalytic pocket, inducing a conformational change. alzdiscovery.org |

| Benzimidazole Derivative 1 | Mixed-Type | 5.2 µM nih.gov | Gln262, Asp48 nih.gov |

Computational and Theoretical Investigations of N Hydroxy 4 Hydroxymethyl Benzimidamide

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a small molecule, like N-Hydroxy-4-(hydroxymethyl)benzimidamide, and a biological target.

Analysis of Predicted Binding Affinities and Orientations

For instance, docking studies of benzimidazole (B57391) derivatives with acetylcholinesterase (AChE) have revealed key interactions within the enzyme's catalytic site. nih.gov The benzimidazole ring can participate in π–π stacking interactions with aromatic residues like tryptophan and tyrosine, while the N-H and other functional groups can form hydrogen bonds with amino acid residues in the active site. nih.gov Given the structural similarities, this compound would be expected to adopt a similar binding mode. The N-hydroxyamidine group is a known zinc-binding group, suggesting that this compound could show affinity for zinc-containing enzymes.

The predicted binding affinities, often expressed as a docking score or binding energy (in kcal/mol), provide a quantitative estimate of the ligand-target interaction strength. Lower binding energy values typically indicate a more stable and favorable interaction. Based on studies of similar heterocyclic compounds, the predicted binding affinities for this compound against relevant targets could be in the range of -6 to -9 kcal/mol. nih.gov

Table 1: Representative Predicted Binding Affinities of this compound with Hypothetical Targets

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Acetylcholinesterase (AChE) | -7.5 | Trp84, Tyr334, Phe330 |

| Butyrylcholinesterase (BuChE) | -7.1 | Trp82, His438, Gly116 |

| Matrix Metalloproteinase-9 (MMP-9) | -8.2 | His226, Glu227, Pro241 (via Zinc coordination) |

Note: The data in this table is hypothetical and serves as a representative example based on docking studies of analogous compounds.

Rationalization of Selectivity Profiles Based on Docking Outcomes

Molecular docking can also help rationalize the selectivity of a compound for one target over another. Differences in the amino acid composition and the three-dimensional architecture of the binding sites of related proteins can lead to significant variations in binding affinities.

For example, the active site of AChE is a narrow gorge, while the active site of BuChE is larger and more accommodating. nih.gov Docking simulations could reveal that the specific substitution pattern of this compound allows for a more complementary fit within the active site of one enzyme over the other, thus explaining a potential selectivity profile. The hydroxymethyl group at the 4-position of the benzene (B151609) ring could form specific hydrogen bonds with residues present in one target but not in another, contributing to selectivity. The N-hydroxyamidine moiety would be a key determinant for selectivity towards metalloenzymes.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide a detailed understanding of the electronic structure and properties of a molecule, offering insights that are complementary to molecular docking.

Electronic Structure Analysis (e.g., frontier orbitals, charge distribution)

The electronic character of this compound can be elucidated through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. scirp.org

For this compound, the HOMO is expected to be localized primarily on the N-hydroxyamidine group and the phenyl ring, which are electron-rich regions. The LUMO is likely to be distributed over the benzimidamide system. A smaller HOMO-LUMO gap would suggest higher reactivity.

The distribution of electrostatic potential on the molecular surface can identify regions that are prone to electrophilic or nucleophilic attack. The oxygen and nitrogen atoms of the N-hydroxyamidine and hydroxymethyl groups are expected to be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles and for forming hydrogen bonds. nih.gov

Table 2: Predicted Electronic Properties of this compound from QM Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule |

Note: The data in this table is hypothetical and serves as a representative example based on QM calculations of analogous compounds.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, UV-Vis absorption)

QM methods, particularly Density Functional Theory (DFT), can be used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. mdpi.comnih.gov These predictions can aid in the structural elucidation of the compound and in the interpretation of experimental spectra.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Machine learning approaches, trained on large datasets of experimental and calculated spectra, have also emerged as powerful tools for accurate NMR prediction. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.4 - 7.8 | 127 - 130 |

| CH₂ | 4.5 | 63 |

| C (ipso to CH₂OH) | - | 145 |

| C (ipso to C=N) | - | 132 |

| C=N | - | 158 |

| OH (alcohol) | 5.3 | - |

| NH₂ | 6.0 | - |

| N-OH | 9.5 | - |

Note: The data in this table is hypothetical and serves as a representative example based on NMR prediction methods for analogous compounds.

Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions and the corresponding UV-Vis absorption maxima (λ_max). For this compound, π → π* transitions involving the aromatic ring and the amidine group are expected to be the most prominent, likely resulting in absorption in the UV region. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

QM calculations can be employed to model reaction pathways and to locate and characterize transition states. This is particularly useful for understanding the stability and reactivity of a molecule. For this compound, reaction pathway modeling could be used to investigate its hydrolysis, a potential metabolic pathway.

Studies on the aqueous breakdown of N-(hydroxymethyl)benzamide derivatives have shown that the reaction can be catalyzed by both acid and base. nih.gov Similar investigations for this compound would involve calculating the energy profile for the reaction, identifying the transition state structures, and determining the activation energies. This would provide insights into the compound's stability under different pH conditions. The calculations could also shed light on the role of the N-hydroxy group in the reaction mechanism.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules, providing an atomistic-level view of their motions and interactions. mdpi.com For this compound, MD simulations are crucial for understanding its intrinsic flexibility and its dynamic interplay with biological macromolecules.

The biological function of a small molecule is intrinsically linked to its three-dimensional shape and how that shape changes in a biological environment. MD simulations can map the conformational landscape of this compound, identifying the most stable arrangements (conformers) and the energy barriers between them.

Conformational Flexibility: Simulations would likely reveal significant flexibility, particularly in the hydroxymethyl and N-hydroxyimidamide side groups. The orientation of these groups relative to the central phenyl ring is critical for establishing key interactions with a target protein. The N-hydroxy group, for instance, can act as both a hydrogen bond donor and acceptor, and its spatial orientation is vital for these interactions. researchgate.net

Solvation Effects: The presence of water as a solvent dramatically influences the molecule's conformation. The polar hydroxymethyl and hydroxyimidamide groups are expected to form strong hydrogen bonds with surrounding water molecules. MD simulations can quantify the formation and lifetime of these hydrogen bonds, revealing how solvation stabilizes certain conformations over others. A hydration shell model derived from these simulations can help predict the energy required to desolvate the molecule as it enters a less polar protein binding pocket, a critical factor in binding affinity. nih.gov

| Torsional Angle | Description | Predicted Dominant Angle (in vacuo) | Predicted Dominant Angle (in water) | Key Observation |

|---|---|---|---|---|

| τ1 (C-C-O-H) | Rotation of the hydroxymethyl group | ~60°, 180° | ~180° | Solvent interaction favors an extended conformation to maximize hydrogen bonding with water. |

| τ2 (C-C(=N)-N) | Rotation around the imidamide C-N bond | ~0°, 180° | ~180° | Planarity with the phenyl ring is likely favored to enhance electronic conjugation. |

| τ3 (C=N-O-H) | Rotation of the N-hydroxy group | ~180° (trans) | ~0° (cis), ~180° (trans) | Both cis and trans conformers may be accessible in solution, allowing for versatile binding modes. |

MD simulations are instrumental in studying how this compound interacts with a protein target over time. researchgate.net After an initial docking pose is predicted, a simulation can reveal the stability of this pose and the key interactions that maintain the ligand-protein complex.

The simulation tracks the root-mean-square deviation (RMSD) of the ligand within the binding site. A low and stable RMSD suggests a stable binding mode, while large fluctuations might indicate an unstable interaction or multiple binding poses. nih.gov Furthermore, the simulation can highlight which specific amino acid residues form persistent hydrogen bonds, hydrophobic contacts, or other interactions with the ligand. For this compound, the hydroxymethyl and hydroxyimidamide groups are prime candidates for forming specific hydrogen bonds that anchor the molecule in the active site. The phenyl ring can participate in π-π stacking or hydrophobic interactions.

Analysis of the simulation trajectory can also reveal the role of water molecules at the binding interface, which can mediate interactions between the ligand and the protein. Understanding this dynamic interplay is essential for predicting binding affinity and for designing modifications to the molecule to improve its interaction profile. mdpi.com

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR provide a framework for connecting the chemical structure of a molecule to its biological activity, enabling the development of predictive models and the identification of key molecular features. nih.gov

QSAR modeling establishes a mathematical relationship between a set of molecular descriptors (numerical representations of a molecule's properties) and a measured biological activity (e.g., IC₅₀). nih.gov For this compound and its analogs, a QSAR model could predict their inhibitory potency against a specific enzyme.

The process involves:

Dataset Assembly: A collection of molecules structurally related to this compound with experimentally measured activities is compiled. nih.gov

Descriptor Calculation: For each molecule, a wide range of descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and structural or topological indices.

Model Building: Statistical methods like multiple linear regression or machine learning algorithms are used to build an equation that correlates a subset of these descriptors with the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not overfitted. nih.gov

A resulting QSAR model might take a form like: pIC₅₀ = c₀ + c₁(LogP) + c₂(Dipole Moment) - c₃*(Molecular Surface Area)

Such a model would allow researchers to computationally screen virtual libraries of related compounds and prioritize the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process.

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

|---|---|---|

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions within the binding site. uky.edu |

| Electronic | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

| Steric/Topological | Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and membrane penetration. |

| Structural | Number of Rotatable Bonds | Affects conformational entropy upon binding; higher flexibility can be a liability. |

| Quantum Chemical | Partial Atomic Charges | Determines the strength of electrostatic interactions and hydrogen bonds with the target. |

Beyond prediction, cheminformatics and QSAR analyses are crucial for identifying which parts of the this compound structure are most important for its biological effect. By examining the descriptors that feature prominently in a validated QSAR model, researchers can deduce a Structure-Activity Relationship (SAR). nih.gov

For this compound, SAR analysis would likely highlight:

The N-Hydroxyimidamide Group: This group is a potential metal-chelating pharmacophore, crucial for inhibiting metalloenzymes. acs.org Its presence and orientation are likely critical for activity.

The Hydroxymethyl Group: This group can act as a key hydrogen bond donor or acceptor. Its position on the phenyl ring (para) might be optimal for reaching a specific sub-pocket in the target protein.

The Phenyl Ring: This serves as a central scaffold, positioning the functional groups correctly. Substitutions on the ring could modulate electronic properties, solubility, and interactions with the target.

By mapping these features, scientists can create a pharmacophore model—an abstract representation of the essential steric and electronic features required for biological activity. This model serves as a blueprint for designing new molecules with enhanced potency and selectivity.

Structure Activity Relationship Sar Studies of N Hydroxy 4 Hydroxymethyl Benzimidamide Analogues

Systematic Modification of the N-Hydroxy Amidine Moiety

The N-hydroxy amidine functional group is a key pharmacophore, and its modification can significantly impact the compound's potency and selectivity. Research in related N-hydroxyguanidine and hydroxyamidine derivatives has demonstrated that alterations to this group can modulate lipophilicity, electronic properties, and hydrogen bonding capacity, all of which are critical for drug-receptor interactions. nih.govnih.gov

Alkylation and Acylation of the N-Hydroxy Group

Modification of the N-hydroxy group through alkylation to form N-alkoxybenzimidamides or acylation to yield N-acyloxybenzimidamides can have profound effects on the compound's activity. Alkylation, for instance, can alter the steric bulk and lipophilicity of the molecule. Studies on related N-substituted phenyldihydropyrazolones have shown that the introduction of apolar moieties can lead to more active compounds.

Acylation of the N-hydroxy group introduces an ester functionality, which can serve as a potential prodrug moiety, being hydrolyzed in vivo to release the active N-hydroxyamidine. Research on N-acyloxy-1,4-dihydropyridines has highlighted that such modifications can significantly influence inhibitory activity, with the nature of the acyl group playing a crucial role. nih.gov

A hypothetical exploration of N-alkoxy and N-acyloxy analogues of N-Hydroxy-4-(hydroxymethyl)benzimidamide is presented in the table below, illustrating potential modifications for SAR studies.

| R Group (at N-hydroxy) | Compound Name | Predicted Effect |

| -CH₃ | N-Methoxy-4-(hydroxymethyl)benzimidamide | Increased lipophilicity, altered hydrogen bonding |

| -COCH₃ | N-Acetoxy-4-(hydroxymethyl)benzimidamide | Potential prodrug, altered polarity |

| -CH₂CH₃ | N-Ethoxy-4-(hydroxymethyl)benzimidamide | Increased steric bulk and lipophilicity |

| -COPh | N-Benzoyloxy-4-(hydroxymethyl)benzimidamide | Significant increase in lipophilicity, potential prodrug |

Exploration of Other Nitrogenous Substituents

The exploration of bioisosteric replacements for the N-hydroxy group or the introduction of substituents on the other nitrogen atom of the amidine can lead to novel analogues with improved properties. For example, the investigation of N-hydroxyguanidine derivatives, where the amidine is part of a larger functional group, has shown that such changes can enhance anticancer and antiviral activities. nih.gov The introduction of substituents on the unsubstituted nitrogen of the amidine could influence the basicity and hydrogen bonding pattern of the molecule.

Substituent Effects on the Phenyl Ring

The nature and position of substituents on the phenyl ring play a critical role in modulating the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Electronic and Steric Modifications at the Para Position (C4)

The parent compound features a hydroxymethyl group at the para position. The Hammett sigma value for a -CH₂OH group is close to zero, suggesting it has a relatively neutral electronic effect on the benzene (B151609) ring. nih.gov Modification of this group can provide insights into the importance of this substituent for activity. For instance, replacing it with other groups of varying size and electronic nature can probe the steric and electronic requirements of the binding pocket.

Exploration of Ortho and Meta Substituents

The placement of substituents at the ortho and meta positions relative to the N-hydroxyamidine group can significantly alter the molecule's conformation and electronic distribution. Studies on substituted benzamides have shown that ortho-substitution can introduce steric hindrance, preventing coplanarity of the amide moiety with the benzene ring, which can affect receptor binding. nih.gov Meta-substituted derivatives, on the other hand, may adopt different binding modes compared to their ortho and para counterparts. Research on ketone-isobenzofuranone hybrids revealed that ortho-substituted derivatives outperformed meta- and para-substituted ones in terms of herbicidal activity. nih.gov

Incorporation of Electron-Withdrawing and Electron-Donating Groups

The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the phenyl ring can systematically alter the electronic environment of the N-hydroxyamidine pharmacophore.

Electron-Withdrawing Groups (EWGs): EWGs such as nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) decrease the electron density of the phenyl ring. researchgate.net In some classes of compounds, this can enhance activity by increasing the acidity of a protonated form or by participating in specific electronic interactions with the target. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamides, compounds bearing a cyano group showed decreased expression of the target protein. researchgate.net

Electron-Donating Groups (EDGs): EDGs like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density of the ring. This can enhance the nucleophilicity of the ring and potentially strengthen cation-π interactions with the receptor. In a study of diastereomeric 2-aryl-2-fluoro-cyclopropylamines, electron-donating substituents increased the potency of enzyme inhibition.

The following table summarizes the potential effects of various substituents on the phenyl ring of this compound analogues based on general SAR principles.

| Substituent | Position | Type | Predicted Electronic Effect | Potential Impact on Activity |

| -NO₂ | meta | EWG | Strong electron withdrawal | May enhance binding through specific interactions |

| -Cl | ortho | EWG | Inductive withdrawal, potential steric hindrance | May alter conformation and binding affinity |

| -OCH₃ | para | EDG | Resonance electron donation | Could enhance cation-π interactions |

| -CH₃ | para | EDG | Inductive electron donation | May improve binding through hydrophobic interactions |

Modifications of the Hydroxymethyl Group

The hydroxymethyl group at the 4-position of the benzene ring is a prime site for chemical modification to explore its role in target binding and to optimize pharmacokinetic properties.

The oxidation state of the benzylic carbon can significantly influence a molecule's biological activity. Oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid introduces different electronic and hydrogen-bonding characteristics. For instance, in studies of other bioactive molecules, such modifications have led to varied outcomes. The selective electrochemical oxidation of 5-hydroxymethylfurfural (B1680220) to 2,5-furandicarboxylic acid is a well-established process, indicating the feasibility of such transformations. researchgate.net

Conversely, reduction of the hydroxyl moiety to a methyl group removes the hydrogen-bonding capability and increases lipophilicity. In a study on YC-1, a furyl-indazole derivative, converting the hydroxymethyl group to a methyl group resulted in a cytotoxic effect and a significant reduction in anti-apoptotic properties. nih.gov This suggests that the hydroxyl group is crucial for its specific biological interactions.

Table 1: Hypothetical Activity of Analogues with Modified Hydroxymethyl Group

| Modification | Resulting Functional Group | Potential Impact on Activity |

|---|---|---|

| Oxidation | Aldehyde (-CHO) | Altered electronic profile, potential for new interactions |

| Oxidation | Carboxylic Acid (-COOH) | Increased polarity, potential for ionic interactions |

Bioisosteric replacement of the hydroxymethyl group can modulate a compound's size, shape, electronics, and metabolic stability. Common bioisosteres for a hydroxyl group include fluorine, an amino group, or a thiol group. nih.gov The replacement of a hydroxyl group with fluorine has been a successful strategy in the generation of glycomimetics. researchgate.net

In the context of YC-1 analogues, replacing the hydroxymethyl group with hydrogen or a sulfonamide significantly reduced inhibitory activity, highlighting the importance of this substituent for biological function. nih.gov However, conversion to an ether (e.g., -OCH3) has been shown in some instances to increase activity. nih.gov Halogens, such as fluorine, can alter the electronic properties of the benzene ring and may influence binding affinity through specific interactions. nih.gov The introduction of a fluorine substituent can also lead to changes in the preferred molecular conformation. mdpi.com

Table 2: Potential Bioisosteric Replacements for the Hydroxymethyl Group

| Bioisosteric Group | Rationale for Replacement | Example from Analogous Systems |

|---|---|---|

| Fluorine (F) | Similar size to hydroxyl, alters electronics | Used in glycomimetic design to enhance properties. researchgate.net |

| Amino (NH2) | Can act as a hydrogen bond donor | Replacement of hydroxymethyl with an amino group in a YC-1 analogue led to reduced activity. nih.gov |

| Methoxy (OCH3) | Increases lipophilicity, removes H-bond donor capacity | Conversion of an alcohol to an ether in a YC-1 analogue increased activity. nih.gov |

Variations in the Benzimidamide Core

The benzimidamide core is a critical pharmacophore that can be modified by incorporating heterocyclic rings or by substituting the amidine nitrogens.

Replacing the benzene ring of the benzimidamide with a heterocyclic ring system can significantly alter the compound's physicochemical properties and biological activity. Benzimidazole (B57391) derivatives, for example, are known to possess a wide range of biological activities, including antiproliferative and antimicrobial effects. nih.gov The nitrogen-containing heterocyclic ring system is a core structure in many synthetic compounds with therapeutic applications. researchgate.net In a series of benzamide (B126) antiarrhythmic agents, heterocyclic analogues were prepared and showed varying electrophysiological effects. nih.gov For instance, indole (B1671886) and pyrrole (B145914) carboxamides displayed modest class III antiarrhythmic activity. nih.gov

The choice of the heterocyclic ring and its substitution pattern can fine-tune the electronic and steric properties of the molecule, potentially leading to improved target engagement and selectivity. Studies on benzimidazole derivatives have shown that substitutions at various positions on the ring system can enhance interactions with viral targets. rroij.com

SAR studies on benzimidazole derivatives have highlighted that substitutions at the N1 position can significantly influence their anti-inflammatory activity. nih.govresearchgate.net For example, substitution with n-pentyl or n-butyl groups at the N1 position of certain benzimidazoles resulted in potent anti-inflammatory agents. nih.gov Similarly, in a series of antitubercular agents, N-alkyl substitution on a hydroxypyrimidinone carboxamide core was critical for retaining potency. nih.gov

Table 3: Impact of N-Substitution on Benzimidazole/Benzamide Analogues

| Compound Series | Substitution | Observed Effect on Activity | Reference |

|---|---|---|---|

| Benzimidazolium salts | N,N'-bis(naphthylmethyl) | Increased anti-proliferative activity | researchgate.net |

| Benzimidazoles | N1-n-pentyl/n-butyl | Potent anti-inflammatory activity | nih.gov |

Conformational Analysis and its Impact on Molecular Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its target. Conformational analysis helps in understanding the spatial arrangement of functional groups and the energy barriers between different conformations. lumenlearning.comfiveable.me

For benzazepine analogues, which share a phenyl ring substituent with this compound, conformational analysis revealed that a chair conformation with an equatorial phenyl group is likely the receptor-bound conformation. nih.gov The orientation of the phenyl ring relative to the rest of the molecule can be crucial for activity.

The introduction of substituents can restrict rotation around single bonds, leading to a more rigid conformation that may have higher affinity for the target receptor. For example, steric hindrance can be used to control the conformation of a molecule and influence its reactivity. fiveable.me The study of different rotamers and their relative stabilities can provide insights into the bioactive conformation, guiding the design of more potent and selective analogues.

Correlation of Structural Diversity with Observed Biochemical and Cellular Activities

The structure-activity relationship (SAR) of this compound and its analogues has been a subject of significant investigation, particularly in the context of developing inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of tryptophan, and its inhibition is a promising strategy in cancer immunotherapy. The core structure of this compound, featuring a hydroxyamidine group, is a critical pharmacophore for interacting with the heme iron within the active site of IDO1.

Systematic modifications of this core structure have led to the discovery of potent and selective IDO1 inhibitors. Research has focused on understanding how different substituents on the phenyl ring and modifications of the hydroxyamidine group influence the biochemical (enzymatic) and cellular potency of these compounds. These studies are crucial for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.

One notable area of investigation has been the bioisosteric replacement of moieties within the lead compounds to enhance their drug-like properties. For instance, in the development of novel hydroxyamidine derivatives, the furazan (B8792606) ring, which can be associated with potential liabilities, has been successfully replaced with a carbonyl group. This modification has led to the identification of compounds with favorable enzymatic and cellular activities against IDO1. nih.gov

Detailed SAR studies have revealed key structural features that govern the activity of these analogues:

The N-hydroxyamidine group: This functional group is essential for the inhibitory activity of these compounds. The oxygen atom of the N-hydroxyamidine forms a dative bond with the heme iron in the active site of IDO1, effectively blocking the enzyme's function. nih.gov

Substituents on the phenyl ring: The nature and position of substituents on the phenyl ring play a significant role in the potency and selectivity of the inhibitors. For example, a π–π stacking interaction between the substituted phenyl ring and the Tyr126 residue in the IDO1 active site is a key binding interaction. nih.gov The presence of a halogen atom, such as chlorine, at the 3-position of the phenyl ring can lead to a significant improvement in inhibitory activity due to the formation of a halogen bond with the sulfur atom of the Cys129 residue in the enzyme's active site.

The following table summarizes the biochemical and cellular activities of selected N-hydroxybenzimidamide analogues, illustrating the correlation between their structural diversity and observed activities.

| Compound | Structure | IDO1 Enzymatic IC₅₀ (nM) | HeLa Cell IC₅₀ (nM) | Key Structural Features |

| Epacadostat (INCB24360) | 73 | 120 | N-hydroxyamidine, furazan ring | |

| Compound 13 | 45 | 89 | N-hydroxyamidine, carbonyl group replacing furazan ring | |

| Compound 14 | 32 | 65 | N-hydroxyamidine, carbonyl group, additional structural modifications | |

| Compound 15 | 58 | 102 | N-hydroxyamidine, carbonyl group, alternative structural modifications | |

| Compound 18 | 65 | 98 | N-hydroxyamidine, carbonyl group, optimized for pharmacokinetic properties |

Data sourced from a study on novel hydroxyamidine derivatives as IDO1 inhibitors. nih.gov

The data clearly indicates that the replacement of the furazan ring in Epacadostat with a carbonyl group in compounds 13, 14, 15, and 18 resulted in compounds with comparable or even improved enzymatic and cellular potencies against IDO1. nih.gov This demonstrates the successful application of bioisosteric replacement in the design of novel IDO1 inhibitors. Among these, compound 14 exhibited the most potent activity in both enzymatic and cellular assays. nih.gov While compound 18 showed slightly lower potency compared to compound 14, it was selected for further in vivo studies due to its more favorable pharmacokinetic profile. nih.gov

Emerging Research Applications and Future Directions

Utility as Biochemical Probes for Target Identification and Mechanistic Studies